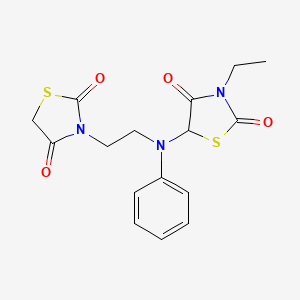

![molecular formula C12H11F3N2O B2652381 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1368543-71-8](/img/structure/B2652381.png)

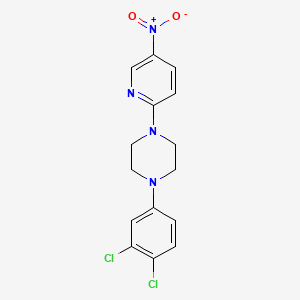

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H11F3N2O and its molecular weight is 256.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Regioselective Fluorination : The synthesis of fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been demonstrated. This process allows for the regioselective introduction of fluorine into the imidazo[1,2-a]pyridine core, showcasing a method for the functionalization of these compounds in moderate to good yields (Liu et al., 2015).

One-Pot Synthesis Approaches : Efforts to streamline the synthesis of imidazo[1,5-a]pyridines through one-pot methods have been successful, offering efficient pathways to introduce various substituents at key positions of the heterocyclic framework. This includes using propane phosphoric acid anhydride in specific solvents at reflux to achieve the desired products (Crawforth & Paoletti, 2009).

Functionalization and Derivative Formation

Catalytic Oxidative Trifluoromethylation : A notable application includes the catalytic oxidative trifluoromethylation of imidazopyridines. This process, conducted at room temperature, facilitates the functionalization of the sp(2) C-H bond using Langlois reagent under ambient air. The methodology allows for the regioselective synthesis of a broad range of 3-(trifluoromethyl)imidazo[1,2-a]pyridines, highlighting the versatility in modifying these compounds to enhance their properties or utility (Monir et al., 2015).

Fluorescent Properties and Applications

Study of Fluorescent Derivatives : Research into the fluorescent properties of imidazo[1,2-a]pyridine derivatives has led to the identification of compounds with significant potential for use in fluorescent materials. Modifications of the imidazo[1,2-a]pyridine core can significantly influence emission properties, providing a basis for the development of novel fluorescent organic compounds for various applications (Tomoda et al., 1999).

Biological and Catalytic Applications

DNA Binding and Cytotoxicity Studies : The synthesis and characterization of Cu(II) complexes with tridentate ligands based on imidazo[1,5-a]pyridine derivatives have shown promising DNA binding properties and demonstrated minor structural changes to calf thymus DNA. These complexes have been studied for their potential in therapeutic applications, particularly in the context of their nuclease activity and cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-7(2)11-16-9(10(18)12(13,14)15)8-5-3-4-6-17(8)11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCAIIDRHYWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)

![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)

![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)

![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)

![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)

![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)